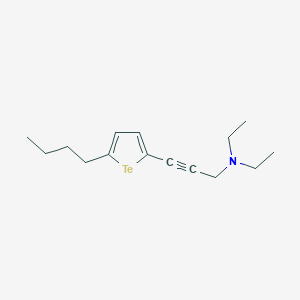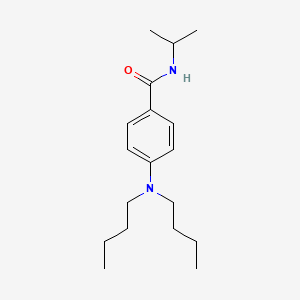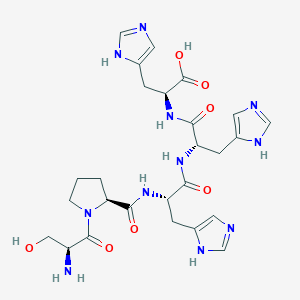![molecular formula C14H19NO2 B14192661 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide CAS No. 923011-85-2](/img/structure/B14192661.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide: is an organic compound characterized by a hydroxy group attached to a phenylpropan structure, which is further linked to a pent-4-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine.
Amidation Reaction: The amine is then reacted with pent-4-enoic acid under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
Comparison: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is unique due to its specific structural features, such as the combination of a hydroxy group and a pent-4-enamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. In comparison, similar compounds may have different functional groups or structural arrangements, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
923011-85-2 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11(2)14(17)12-8-6-5-7-9-12/h3,5-9,11,14,17H,1,4,10H2,2H3,(H,15,16)/t11-,14-/m0/s1 |
InChI-Schlüssel |
NTNREBGHNFVQBG-FZMZJTMJSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)CCC=C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)

![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)

